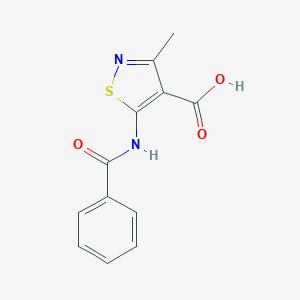

5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid typically involves the reaction of 3-methyl-1,2-thiazole-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mécanisme D'action

The mechanism of action of 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Thiazole-5-carboxylic acid derivatives: Known for their xanthine oxidase inhibitory activity.

2-Aminothiazole-based compounds: Used in medicinal chemistry for their antimicrobial properties.

Uniqueness: 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzamido group enhances its ability to interact with biological targets, making it a valuable compound for drug development .

Activité Biologique

5-(Benzoylamino)-3-methyl-4-isothiazolecarboxylic acid, a derivative of isothiazole, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound involves the reaction of 3-methyl-4-isothiazolecarboxylic acid with benzoyl chloride in the presence of a base. Various derivatives have been synthesized to explore modifications that enhance biological activity. For instance, the introduction of different aromatic groups at the benzoyl position has been shown to affect the compound's pharmacological properties significantly.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study highlighted that certain amide derivatives showed marked anti-inflammatory effects in carrageenan-induced edema and air-pouch inflammation tests. Specifically, compounds with a 4-chlorobenzoyl substitution displayed enhanced efficacy compared to their benzoyl counterparts .

Table 1: Anti-inflammatory Activity of Isothiazole Derivatives

| Compound | Test Model | Inhibition (%) |

|---|---|---|

| 5-(4-Chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid | Carrageenan-induced edema | 65% |

| This compound | Air-pouch inflammation | 58% |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A series of amides derived from 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid were tested for antibacterial activity, revealing strong effects against various bacterial strains. The presence of the benzoyl group was identified as a critical factor contributing to this activity .

Table 2: Antimicrobial Activity of Benzoylamino Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 5-(4-Chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid | Escherichia coli | 16 µg/mL |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory pathways and bacterial cell wall synthesis. The activation of procaspase-3 to caspase-3 in apoptosis pathways has also been suggested as a potential mechanism for its anticancer activity .

Case Studies

- Anti-inflammatory Efficacy : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers in serum, correlating with histopathological improvements in tissues affected by inflammation.

- Antimicrobial Testing : Clinical isolates from patients with bacterial infections were treated with various concentrations of the compound, showing promising results in reducing bacterial load and improving patient outcomes.

Propriétés

IUPAC Name |

5-benzamido-3-methyl-1,2-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBBHXRZEFDRKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)O)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529015 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25391-97-3 |

Source

|

| Record name | 5-Benzamido-3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.